α-Glucosidase Inhibitory Potency: Cuscuta propenamide 1 vs. Its Direct Structural Analog Cuscuta propenamide 2
Cuscuta propenamide 1 demonstrates over 440-fold greater inhibitory potency against α-glucosidase compared to its closely related structural analog Cuscuta propenamide 2. In the same enzymatic assay system using α-glucosidase from Saccharomyces cerevisiae, Cuscuta propenamide 1 exhibits an IC50 of 103.58 μM, whereas Cuscuta propenamide 2 shows markedly weaker inhibition with an IC50 of 45.67 mM [1]. The substantial difference in potency is attributable to structural variations in the phenyl ring substituents: Cuscuta propenamide 1 contains a 4-methoxyphenyl group and a 3′,4′-dihydroxyphenyl moiety, whereas Cuscuta propenamide 2 incorporates a 4-butylphenyl group and a 4′-hydroxy-3′-methoxyphenyl moiety, which collectively reduce binding affinity to the enzyme's active site [1].
| Evidence Dimension | α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 103.58 μM |
| Comparator Or Baseline | Cuscuta propenamide 2: 45.67 mM (45,670 μM) |
| Quantified Difference | ~441-fold more potent |
| Conditions | In vitro α-glucosidase inhibition assay using enzyme from Saccharomyces cerevisiae; p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate [1] |
Why This Matters
For researchers requiring α-glucosidase inhibition within a physiologically relevant micromolar range, Cuscuta propenamide 1 is the only viable option among the Cuscuta-derived propenamide class; substitution with Cuscuta propenamide 2 would require millimolar concentrations incompatible with most cellular and in vivo experimental designs.
- [1] Anis E, Anis I, Ahmed S, Mustafa G, Malik A, Afza N, et al. Alpha-glucosidase inhibitory constituents from Cuscuta reflexa. Chem Pharm Bull (Tokyo). 2002 Jan;50(1):112-4. doi: 10.1248/cpb.50.112. View Source
